Chloromethyl 8-chlorododecanoate

Description

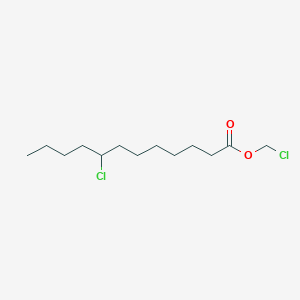

Chloromethyl 8-chlorododecanoate (CAS: 80419-04-1) is a chlorinated ester derived from 8-chlorododecanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a chloromethyl (-OCH₂Cl) moiety. Its molecular formula is C₁₃H₂₂Cl₂O₂, with a molecular weight of 280.9 g/mol (calculated). The compound features a dodecanoic acid backbone (12-carbon chain) substituted with chlorine at the 8th position, esterified with a chloromethyl group. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity (log₁₀ water solubility = -5.04) .

Chloromethyl esters like this are typically utilized as intermediates in organic synthesis, particularly for introducing chloromethyl groups or as reactive precursors in polymer chemistry . However, specific industrial applications of this compound remain underreported in publicly available literature.

Properties

CAS No. |

80419-04-1 |

|---|---|

Molecular Formula |

C13H24Cl2O2 |

Molecular Weight |

283.2 g/mol |

IUPAC Name |

chloromethyl 8-chlorododecanoate |

InChI |

InChI=1S/C13H24Cl2O2/c1-2-3-8-12(15)9-6-4-5-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |

InChI Key |

JVKMUBVORYFQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCCCC(=O)OCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 8-chlorododecanoate can be synthesized through the chloromethylation of 8-chlorododecanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 8-chlorododecanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

Chloromethyl 8-chlorododecanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Industry: This compound is used in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of Chloromethyl 8-chlorododecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural Isomers of Chloromethyl Chlorododecanoates

Chloromethyl 8-chlorododecanoate belongs to a family of structural isomers distinguished by the position of chlorine substitution on the dodecanoate chain. Key isomers include:

Key Observations :

- All isomers share identical molecular formulas and log₁₀ water solubility values, suggesting similar hydrophobicity and partitioning behavior.

- The chlorine substitution position may influence reactivity and stereochemical interactions . For example, chlorine at position 3 (closer to the ester group) could enhance electrophilicity compared to distal positions (e.g., position 10) .

Physicochemical Properties vs. Other Chlorinated Esters

This compound differs significantly from other chlorinated esters in structure and properties:

Key Differences :

- Reactivity: Chloromethyl chlorosulfate (CCl₃O₃S) exhibits higher reactivity due to its sulfonate group, whereas this compound is more stable under ambient conditions .

- Toxicity: Bis(chloromethyl) ether is a known carcinogen, while this compound lacks explicit toxicity data but requires caution due to structural analogs .

Toxicity and Regulatory Considerations

- Proper handling, including ventilation and personal protective equipment (PPE), is advised .

- Regulatory Status: Not explicitly listed under REACH or EPA regulations, but its use as an intermediate aligns with guidelines for controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.